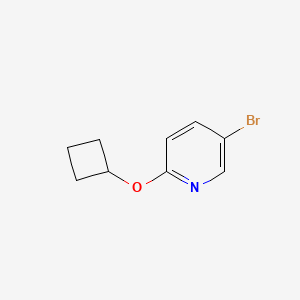

5-Bromo-2-cyclobutoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclobutyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVTTXXVBKWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Bromo 2 Cyclobutoxypyridine

Precursor Synthesis and Selective Functionalization Pathways

The most direct synthetic routes to 5-Bromo-2-cyclobutoxypyridine typically commence with commercially available, simpler pyridine (B92270) precursors. The key challenge lies in the regioselective introduction of the bromo and cyclobutoxy groups onto the pyridine core. This is generally achieved through a sequence of halogenation and nucleophilic substitution reactions, where the inherent electronic properties of the pyridine ring are exploited to direct the incoming substituents to the desired positions.

Pyridine Halogenation Strategies for C5 Bromination

The pyridine ring is electron-deficient compared to benzene, which makes electrophilic aromatic substitution, such as bromination, a challenging transformation that often requires harsh conditions. Direct bromination of unsubstituted pyridine, if forced, typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. To achieve selective C5 bromination, pre-existing substituents that direct the electrophile are often necessary.

However, a more common and controlled approach involves the use of activated pyridine species or specific brominating agents that favor C3/C5 functionalization. Pyridine N-oxides, for instance, activate the pyridine ring towards electrophilic attack, particularly at the C2 and C4 positions. researchgate.net Subsequent deoxygenation can yield the desired pyridine derivative. Another effective strategy is the use of Zincke imine intermediates, which can undergo highly regioselective halogenation at the C3 position under mild conditions. chemrxiv.org

For practical synthesis, various brominating agents have been developed to improve yields and selectivity.

| Brominating Agent | Conditions | Selectivity | Reference |

| Br₂ / Oleum | High Temperature | C3 / C5 | youtube.com |

| N-Bromosuccinimide (NBS) | Radical Initiator or Acid Catalyst | Varies with substrate | chemrxiv.org |

| Oxalyl Bromide / Et₃N | CH₂Br₂, 0 °C | C3 / C5 | researchgate.net |

| p-Ts₂O / TBAB | Mild Conditions | C2 (on N-Oxides) | tcichemicals.com |

This table presents common reagents for pyridine bromination, highlighting the conditions that can influence regioselectivity.

Introduction of the Cyclobutoxy Moiety via Nucleophilic Alkoxylation at the C2 Position

The C2 and C4 positions of the pyridine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halide, is present. sci-hub.seyoutube.com This reactivity is central to the introduction of the cyclobutoxy group. The synthesis typically starts with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. lookchem.comchemicalbook.com

The reaction proceeds by treating the 2-halopyridine precursor with cyclobutanol (B46151) in the presence of a strong base. The base, commonly sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), deprotonates the cyclobutanol to form the more nucleophilic cyclobutoxide anion. This anion then attacks the C2 position of the pyridine ring, displacing the halide and forming the desired 2-cyclobutoxypyridine product. The reactivity of 2-halopyridines towards nucleophiles generally follows the order F > Cl > Br > I, although this can vary depending on the nucleophile and reaction conditions. sci-hub.se

A highly efficient pathway to this compound starts with 2,5-dibromopyridine (B19318). The bromine atom at the C2 position is significantly more labile towards nucleophilic displacement than the one at C5. Therefore, reacting 2,5-dibromopyridine with sodium cyclobutoxide allows for the selective substitution at the C2 position, leaving the C5 bromine intact for subsequent functionalization.

Advanced Cross-Coupling Approaches for Brominated Pyridine Systems

The bromine atom at the C5 position of this compound serves as a versatile handle for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. These methods enable the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Carbon-Carbon (C-C) Coupling Reactions at C5

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura coupling is a particularly prominent example, involving the reaction of an organohalide with an organoboron compound. organic-chemistry.orgyoutube.com

In this context, this compound can be coupled with a variety of aryl- or vinyl-boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle typically involves three key steps: oxidative addition of the bromopyridine to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com A wide range of catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates.

| Catalyst / Ligand | Base | Solvent | Substrate Example | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Bromoindazole | researchgate.net |

| Pd(OAc)₂ / PCy₃ | Various | THF/H₂O | Aryl Triflates | organic-chemistry.org |

| SiliaCat DPP-Pd | Aqueous Base | THF/H₂O | Aryl Halides | mdpi.com |

This table showcases typical conditions for Suzuki-Miyaura cross-coupling reactions involving brominated heterocyclic compounds.

Copper-Mediated Carbon-Nitrogen (C-N) Coupling Reactions for Amination Analogues

The formation of carbon-nitrogen bonds is crucial for the synthesis of pharmaceuticals and other biologically active compounds. While palladium-catalyzed Buchwald-Hartwig amination is a common method, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, offer a more economical and sustainable alternative. researchgate.netorganic-chemistry.org These reactions are effective for coupling aryl halides with a wide range of nitrogen nucleophiles, including amines, amides, and N-heterocycles like indoles and imidazoles. acs.org

The reaction of this compound with a nitrogen nucleophile is typically carried out using a copper(I) salt, such as CuI or Cu₂O, often in the presence of a ligand and a base. researchgate.net The ligand, which can range from simple diamines to more complex structures like L-proline or N,N-dimethylglycine, plays a critical role in stabilizing the copper catalyst and facilitating the coupling process. researchgate.net Recent advances have even enabled these couplings to occur under milder, photoinduced conditions at room temperature. acs.org

| Copper Source | Ligand | Base | Nucleophile Example | Reference |

| CuI | L-Proline | K₂CO₃ | Imidazoles | researchgate.net |

| Cu₂O | Ethyl 2-oxocyclohexanecarboxylate | Cs₂CO₃ | Benzimidazole | researchgate.net |

| CuI | None (Photoinduced) | None | Carbazoles | acs.org |

| CuCl | N,N'-dimethylethylenediamine | K₃PO₄ | Carbazoles | dntb.gov.ua |

This table provides examples of conditions used for the copper-catalyzed C-N coupling of aryl halides with various nitrogen nucleophiles.

Regioselective Functionalization Techniques in Multi-Halogenated Pyridine Precursors

An elegant and highly convergent strategy for synthesizing derivatives of this compound involves the regioselective functionalization of a multi-halogenated precursor, most notably 2,5-dibromopyridine. This approach leverages the distinct reactivity of the halogen atoms at the C2 and C5 positions.

The C2 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution. In contrast, the C5 position is less activated for SNAr but is well-suited for transformations involving organometallic intermediates, such as halogen-metal exchange or cross-coupling reactions.

This differential reactivity allows for a stepwise functionalization sequence:

Selective Nucleophilic Alkoxylation: 2,5-dibromopyridine is first treated with sodium cyclobutoxide. The reaction proceeds selectively at the C2 position to afford this compound, leaving the C5-bromo group untouched.

Subsequent C5-Functionalization: The bromine atom at C5 can then be used in a variety of subsequent reactions. For instance, a bromine-magnesium exchange using reagents like iPrMgCl·LiCl can generate a Grignard reagent at the C5 position, which can then react with various electrophiles. researchgate.netrsc.org Alternatively, the C5-bromo group can directly participate in the palladium- or copper-catalyzed cross-coupling reactions described previously.

This stepwise approach, starting from a single dihalogenated precursor like 2,5-dibromopyridine or 2-chloro-5-bromopyridine, provides a powerful and flexible route to a diverse library of 2,5-disubstituted pyridine derivatives with high regiochemical control. mdpi.com

Differential Reactivity of Halogen Substituents on the Pyridine Nucleus (e.g., Bromine vs. Fluorine/Chlorine)

The selective functionalization of a dihalopyridine precursor is a cornerstone for the efficient synthesis of molecules like this compound. This selectivity is governed by the differential reactivity of the halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of a C-Halogen bond on the pyridine ring is influenced by two main factors: the ability of the halogen to activate the ring towards nucleophilic attack through its inductive effect and its ability to act as a leaving group.

Generally, for SNAr reactions, fluorine is the most activating substituent due to its high electronegativity, which strongly polarizes the carbon-halogen bond and makes the attached carbon atom highly electrophilic. sci-hub.se Conversely, iodine is the best leaving group due to the weaker carbon-iodine bond. The relative reactivity of halogens on a pyridine ring can vary depending on the nucleophile and reaction conditions. For instance, in reactions with oxygen nucleophiles, such as alcohols or alkoxides, the reactivity order is typically F > Cl > Br > I. sci-hub.se This trend indicates that the activation of the pyridine ring by the electronegative halogen is the rate-determining factor. In contrast, with softer nucleophiles like thiolates, the order can be inverted to I > Br > Cl > F, where the leaving group ability becomes more critical. sci-hub.se

This differential reactivity allows for the selective substitution of one halogen while another remains intact. For example, starting with a precursor like 2,5-dihalopyridine where one halogen is fluorine and the other is bromine, a nucleophile such as sodium cyclobutoxide would preferentially displace the fluorine atom at the C-2 position. The C-2 and C-6 positions (α-positions) of the pyridine ring are the most activated towards nucleophilic attack, followed by the C-4 position (γ-position). The bromine atom at the C-5 position would remain, available for subsequent functionalization through different chemistries, such as cross-coupling reactions. nih.gov

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution on Pyridines

| Halogen | Electronegativity | Leaving Group Ability | Typical Reactivity with "Hard" Nucleophiles (e.g., RO⁻) | Typical Reactivity with "Soft" Nucleophiles (e.g., RS⁻) |

| Fluorine (F) | Highest | Poorest | Highest | Lowest |

| Chlorine (Cl) | High | Good | Intermediate | Intermediate |

| Bromine (Br) | Intermediate | Better | Low | High |

| Iodine (I) | Lowest | Best | Lowest | Highest |

Sequential Functionalization Strategies for Orthogonal Reactivity

Orthogonal synthesis refers to a strategy where specific chemical transformations can be performed on a molecule in any order without affecting other functional groups. In the context of this compound synthesis, this involves the sequential modification of a di- or poly-substituted pyridine precursor. The differential reactivity of halogen atoms is key to designing such strategies. nih.gov

A plausible synthetic route to this compound could start from 2,5-dibromopyridine. While the reactivity difference between two bromine atoms at different positions is less pronounced than between different halogens, the C-2 position is more activated towards nucleophilic attack than the C-5 position. However, achieving high selectivity can be challenging. A more robust strategy would employ a starting material with halogens of different reactivity, such as 5-bromo-2-fluoropyridine (B45044) or 5-bromo-2-chloropyridine.

Hypothetical Synthetic Pathway:

Step 1: Nucleophilic Aromatic Substitution. Starting with 5-bromo-2-fluoropyridine, the highly activated C-F bond at the C-2 position is targeted. Reaction with sodium or potassium cyclobutoxide in a suitable solvent (e.g., THF, DMF) would lead to the selective displacement of the fluoride (B91410) ion, forming the desired this compound. The less reactive C-Br bond at the C-5 position would remain untouched under these conditions.

Step 2: Subsequent Functionalization (Orthogonal Step). The bromine atom on the resulting this compound serves as a handle for a different class of reactions, most notably palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination could be performed to introduce a wide range of substituents at the C-5 position, demonstrating the orthogonality of the synthetic design. mdpi.com

This sequential approach, which relies on the predictable reactivity hierarchy of halogen substituents, is a powerful tool for the controlled, step-wise construction of complex pyridine derivatives. nih.govacs.org

Table 2: Example of a Sequential Functionalization Strategy

| Step | Starting Material | Reagent(s) | Key Transformation | Product |

| 1 | 5-Bromo-2-fluoropyridine | Sodium cyclobutoxide, THF | Selective SNAr at C-2 | This compound |

| 2a | This compound | Arylboronic acid, Pd catalyst, base | Suzuki Coupling at C-5 | 5-Aryl-2-cyclobutoxypyridine |

| 2b | This compound | Terminal alkyne, Pd/Cu catalyst, base | Sonogashira Coupling at C-5 | 5-Alkynyl-2-cyclobutoxypyridine |

Considerations for Sustainable and Efficient Synthetic Routes

Key considerations for a sustainable synthesis include:

Catalysis: The use of catalysts, particularly for cross-coupling reactions, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with lower activation energies. biosynce.comrsc.org For the nucleophilic substitution step, phase-transfer catalysts could enhance reaction rates and efficiency.

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of routes that use greener solvents, such as water, deep eutectic solvents, or even solvent-free conditions, is highly desirable. ijarsct.co.inbhu.ac.in For the synthesis of pyridine derivatives, methods utilizing environmentally friendly solvents have been successfully developed. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov This reduction in energy consumption contributes to a more sustainable process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy by reducing the need for intermediate purification steps, which are often a major source of chemical waste. organic-chemistry.org

Use of Safer Reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. For instance, developing catalytic methods that avoid the use of stoichiometric amounts of strong, corrosive bases can improve the safety and environmental profile of the synthesis. bhu.ac.in

By integrating these principles, the synthesis of this compound can be made not only chemically efficient but also environmentally responsible, aligning with the goals of modern sustainable chemistry.

Advanced Reaction Chemistry of 5 Bromo 2 Cyclobutoxypyridine

Reactivity Profile of the Bromine Substituent at C5

The bromine atom at the C5 position of the pyridine (B92270) ring is a versatile functional handle, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

The C5-Br bond in 5-Bromo-2-cyclobutoxypyridine is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine C5 position and an organic group from a boronic acid or boronic ester derivative. The reaction is catalyzed by a palladium(0) complex and requires a base. For substrates like this compound, typical conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts derived from Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, and a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). The reaction is generally robust and tolerates a wide variety of functional groups on the boronic acid partner wikipedia.orgyonedalabs.com. An example of a similar reaction is the coupling of 5-bromo-2-fluoropyridine (B45044) with an arylboronic acid using Pd(PPh₃)₄ and K₃PO₄ nih.gov.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne wikipedia.orglibretexts.org. This reaction is co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) organic-chemistry.org. The C5-Br bond of this compound can be readily alkynylated under these conditions, providing access to a wide range of substituted pyridine-alkyne structures. Copper-free variants have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling) wikipedia.org.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine wikipedia.orglibretexts.org. The process requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) acsgcipr.orgorganic-chemistry.org. This method allows for the introduction of a diverse array of nitrogen-containing functional groups at the C5 position of the pyridine ring, which is a common motif in pharmacologically active compounds.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | 5-Aryl/Vinyl-2-cyclobutoxypyridine |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 5-Alkynyl-2-cyclobutoxypyridine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | 5-(Amino)-2-cyclobutoxypyridine |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG) wikipedia.orgorganic-chemistry.org. In this compound, the C2-cyclobutoxy group serves as a DMG. The oxygen atom's lone pairs can coordinate to an organolithium base (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the nearest ortho position, which is C3 baranlab.orgharvard.edu.

The resulting C3-lithiated species is a potent nucleophile that can be trapped by a wide range of electrophiles. This two-step sequence allows for the precise introduction of substituents at the C3 position.

Alternatively, under certain conditions, a lithium-halogen exchange can occur at the C5 position. This reaction involves the direct replacement of the bromine atom with lithium, typically using two equivalents of an alkyllithium reagent like t-butyllithium at low temperatures. This generates a C5-lithiated pyridine, which can also be quenched with electrophiles to introduce functionality at this position. The competition between DoM at C3 and lithium-halogen exchange at C5 depends on the specific organolithium reagent, temperature, and reaction time arkat-usa.org.

| Metalation Method | Position of Metalation | Typical Reagent | Electrophile (E+) | Product |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | C3 | n-BuLi or LDA, THF, -78 °C | D₂O | 3-Deuterio-5-bromo-2-cyclobutoxypyridine |

| Directed Ortho-Metalation (DoM) | C3 | n-BuLi or LDA, THF, -78 °C | (CH₃)₃SiCl | 5-Bromo-2-cyclobutoxy-3-(trimethylsilyl)pyridine |

| Directed Ortho-Metalation (DoM) | C3 | n-BuLi or LDA, THF, -78 °C | DMF | 5-Bromo-2-cyclobutoxy-3-carbaldehyde |

| Lithium-Halogen Exchange | C5 | t-BuLi (2 equiv.), THF, -78 °C | CO₂ then H₃O⁺ | 2-Cyclobutoxypyridine-5-carboxylic acid |

Transformations Involving the Cyclobutoxy Group at C2

The cyclobutoxy group at the C2 position can undergo transformations primarily involving the cleavage of the ether bond or rearrangements of the four-membered ring.

The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orglibretexts.org. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The subsequent step depends on the nature of the alkyl group. For a secondary alkyl group like cyclobutyl, the cleavage can occur via either an Sₙ1 or Sₙ2 mechanism wikipedia.orgmasterorganicchemistry.com.

Sₙ2 Pathway: The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the cyclobutyl carbon, displacing the 5-bromopyridin-2-ol moiety.

Sₙ1 Pathway: The protonated ether can dissociate to form a cyclobutyl carbocation and 5-bromopyridin-2-ol. The carbocation is then trapped by the halide ion.

The aryl C-O bond is significantly stronger and resistant to cleavage under these conditions due to the sp² hybridization of the carbon atom libretexts.org. Therefore, the exclusive products are 5-bromopyridin-2-ol and a cyclobutyl halide.

A significant aspect of the chemistry of the cyclobutoxy group is its propensity for ring rearrangement, particularly when a carbocation is formed on the cyclobutane (B1203170) ring or adjacent to it. This is highly relevant in the context of Sₙ1-type ether cleavage. The secondary cyclobutyl carbocation is highly strained and can undergo a rapid ring-expansion rearrangement to form a more stable secondary cyclopentyl carbocation masterorganicchemistry.com.

This rearrangement is driven by the relief of ring strain inherent in the four-membered cyclobutane system. Consequently, acidic cleavage of this compound, if proceeding through an Sₙ1 mechanism, may yield not only cyclobutyl bromide but also a significant amount of cyclopentyl bromide as a rearranged product. This potential for rearrangement must be considered when planning synthetic routes involving the cleavage of the cyclobutoxy group.

Electrophilic and Nucleophilic Transformations of the Pyridine Core

The pyridine ring itself can undergo substitution reactions, though its reactivity is heavily influenced by the existing substituents and the electron-deficient nature of the heterocycle.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. Electrophilic substitution on pyridine typically requires harsh conditions and occurs at the C3 and C5 positions. In this compound, the situation is complex:

The C2-cyclobutoxy group is an electron-donating group (EDG) and acts as an ortho, para-director, activating the C3 and C5 positions.

The C5-bromo group is an electron-withdrawing group (EWG) via induction but can donate electron density via resonance. It is a deactivating ortho, para-director.

The pyridine nitrogen is strongly electron-withdrawing, deactivating all positions, especially C2, C4, and C6.

Considering these effects, the C5 position is already substituted. The C3 position is activated by the potent C2-alkoxy group. Therefore, any further electrophilic substitution (e.g., nitration, halogenation) is strongly predicted to occur at the C3 position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are ortho and para to the ring nitrogen stackexchange.com. In this compound, the C5-bromo group is not in a highly activated position for a classic addition-elimination SNAr mechanism. While displacement of halides at the C3 or C5 position can occur, it often requires very strong nucleophiles or high temperatures. The C2-cyclobutoxy group is at an activated position, but alkoxides are generally poor leaving groups. Therefore, uncatalyzed nucleophilic substitution on the pyridine core is challenging. However, as discussed in section 3.1.1, the C5-bromo substituent is readily replaced by nucleophiles using transition metal catalysis (e.g., Buchwald-Hartwig amination), which proceeds via a different mechanistic cycle than traditional SNAr.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information regarding the advanced reaction chemistry of the compound This compound could be located.

The investigation focused on identifying metal-catalyzed processes and potential organocatalytic applications as outlined in the requested article structure. However, the search did not yield any published research detailing Suzuki, Heck, Buchwald-Hartwig, Sonogashira, or other cross-coupling reactions, nor any organocatalytic transformations involving this specific molecule.

The information available is limited to the identification of the compound and its availability from chemical suppliers. There is no accessible scientific literature or patent documentation that describes its participation in the catalytic systems requested.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" as per the specified outline due to the absence of publicly available research data on this topic.

Structural Modifications and Analogues of 5 Bromo 2 Cyclobutoxypyridine

Systematic Variation of the Alkoxy Substituent at C2

The cyclobutoxy group at the C2 position of the pyridine (B92270) ring is a prime target for modification to modulate the compound's physicochemical properties. The general synthetic strategy for introducing various alkoxy groups involves the nucleophilic aromatic substitution of a suitable precursor, typically 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, with the corresponding alcohol in the presence of a base.

A common and high-yielding method involves reacting 2,5-dibromopyridine with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong base like sodium hydroxide (B78521) or sodium methoxide. google.comthieme-connect.com The bromine atom at the C2 position is more reactive towards nucleophilic substitution than the one at C5, allowing for regioselective synthesis. This approach can be adapted for a variety of alcohols to produce a library of 5-bromo-2-alkoxypyridine analogues.

Table 1: Synthesis of 5-Bromo-2-alkoxypyridine Analogues

| Alkoxy Group | Precursor | Reagents | Typical Yield |

|---|---|---|---|

| Methoxy (B1213986) | 2,5-Dibromopyridine | Methanol, Sodium Hydroxide | ~98% thieme-connect.com |

| Ethoxy | 2,5-Dibromopyridine | Ethanol, Sodium Ethoxide | Not specified |

| Isopropoxy | 2,5-Dibromopyridine | Isopropanol, Sodium Hydride | Not specified |

| Cyclobutoxy | 2,5-Dibromopyridine | Cyclobutanol (B46151), Sodium Hydride | Not specified |

The variation of the alkoxy group can significantly impact the biological activity of the resulting molecule. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the nature of the substituent at the C2 position influences factors such as binding affinity to biological targets and metabolic stability. mdpi.comnih.govnih.gov For example, increasing the steric bulk of the alkoxy group (e.g., from methoxy to cyclobutoxy) can alter the compound's conformation and its interaction with receptor pockets. Furthermore, the lipophilicity of the molecule is directly affected by the choice of the alkoxy group, which in turn influences its pharmacokinetic profile. mdpi.com

Halogen Exchange and Introduction of Alternative Halogen Atoms at C5

The bromine atom at the C5 position offers another site for structural modification. It can be replaced with other halogens, such as chlorine or iodine, to fine-tune the electronic properties and reactivity of the molecule.

The synthesis of the corresponding 5-chloro analogue, 5-chloro-2-methoxypyridine, can be achieved through the direct chlorination of 2-methoxypyridine (B126380) using reagents like N-chlorosuccinimide (NCS). The electron-donating methoxy group at C2 directs the electrophilic chlorination to the C5 position. A similar strategy could be applied to 2-cyclobutoxypyridine to yield 5-chloro-2-cyclobutoxypyridine.

To introduce iodine at the C5 position, a common precursor is 2-amino-5-bromopyridine, which can be converted to the desired 5-iodo compound through diazotization followed by a Sandmeyer-type reaction or by direct iodination. organic-chemistry.orgijssst.info Alternatively, a Finkelstein-type reaction on 2,5-dibromopyridine using sodium iodide and hydriodic acid can be employed to selectively replace the C2-bromine with iodine, yielding 5-bromo-2-iodopyridine. chemicalbook.com While this places the iodine at C2, similar halogen exchange principles can be explored for the C5 position under different conditions.

Table 2: Synthesis of C5-Halogenated Analogues

| Target Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 5-Chloro-2-methoxypyridine | 2-Methoxypyridine | N-Chlorosuccinimide (NCS) | Electrophilic Chlorination |

| 5-Bromo-2-iodopyridine | 2,5-Dibromopyridine | Sodium Iodide, Hydriodic Acid | Halogen Exchange chemicalbook.com |

The identity of the halogen at C5 is crucial for subsequent cross-coupling reactions. The reactivity of the C-X bond towards catalysts like palladium generally follows the trend I > Br > Cl. wikipedia.org Therefore, a 5-iodo analogue would be more reactive in Suzuki or Buchwald-Hartwig couplings than the 5-bromo parent compound, while a 5-chloro analogue would be less reactive. This allows for selective and sequential reactions if multiple halogen atoms are present on the ring system.

Substitution Pattern Variations on the Pyridine Ring

Altering the positions of the bromo and alkoxy substituents on the pyridine ring generates constitutional isomers with distinct chemical and biological profiles. The synthesis of these regioisomers requires different starting materials and strategic reaction planning.

For instance, the synthesis of a 3-bromo-2-alkoxy isomer can be approached by starting with 2,3-dibromopyridine. Nucleophilic substitution with an alkoxide would preferentially occur at the more activated C2 position. Alternatively, methods involving hetaryne intermediates have been developed. The treatment of 3-bromo-2-halopyridines with strong bases can generate a pyridyne intermediate, which then reacts with nucleophiles like alcohols. thieme-connect.com

The preparation of 4-bromo-2-alkoxy pyridines can be achieved from 2-chloro-4-nitropyridine-N-oxide. A multi-step sequence involving etherification, replacement of the nitro group with a bromo group, and subsequent deoxygenation can yield the desired product. google.com

Table 3: Examples of Bromo-alkoxypyridine Regioisomers

| Isomer | Potential Synthetic Precursor | General Synthetic Approach |

|---|---|---|

| 3-Bromo-2-alkoxypyridine | 2,3-Dihalopyridine | Nucleophilic Aromatic Substitution thieme-connect.com |

| 4-Bromo-2-alkoxypyridine | 2-Alkoxy-4-nitropyridine-N-oxide | Halogenation and Deoxygenation google.com |

The specific substitution pattern dramatically influences the molecule's dipole moment, steric profile, and the reactivity of each position on the ring. These differences are critical in fields like medicinal chemistry, where precise orientation of functional groups is necessary for target engagement.

Incorporation of the 5-Bromo-2-cyclobutoxypyridine Moiety into Fused Heterocyclic Systems

The 5-bromo-2-alkoxypyridine scaffold is an excellent building block for synthesizing more complex, fused heterocyclic systems. The bromine atom at C5 serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond between the C5 position of the pyridine and an aryl or heteroaryl boronic acid. nih.govmdpi.com This allows for the introduction of various aromatic systems, which can be part of a subsequent ring-closing reaction to form a fused system. For example, coupling with a suitably substituted phenylboronic acid could be the first step towards synthesizing quinoline (B57606) or isoquinoline (B145761) analogues.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the C5 position and an amine. organic-chemistry.orgwikipedia.org This is a key step in the synthesis of fused nitrogen-containing heterocycles. For instance, reacting this compound with an amino alcohol could be followed by an intramolecular cyclization to form a pyrido-oxazine ring system.

Synthesis of Imidazo[1,2-a]pyridines and Pyrrolo[2,3-b]pyridines: These fused systems are common motifs in pharmacologically active compounds. rsc.orgnih.gov A common route to imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.orgnih.gov While this compound is not a direct precursor, it can be converted to a 2-amino derivative via Buchwald-Hartwig amination with an ammonia (B1221849) equivalent, which could then undergo cyclization. wikipedia.org Similarly, the synthesis of pyrrolo[2,3-b]pyridines often involves intramolecular cyclization strategies starting from functionalized pyridines. nih.govchemicalbook.comajol.info The bromine atom on the this compound scaffold can be used to build up the necessary functionality for such cyclizations.

Table 4: Key Reactions for Fused System Synthesis

| Reaction Name | Bond Formed | Purpose |

|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon | Attaching aryl/heteroaryl groups for further cyclization. nih.gov |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Introducing nitrogen nucleophiles to build N-heterocycles. wikipedia.org |

By leveraging these modern synthetic methods, the this compound core can be elaborated into a vast array of complex heterocyclic structures, significantly expanding its chemical space for further investigation.

Applications of 5 Bromo 2 Cyclobutoxypyridine in Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Architectures

The inherent structural features of 5-Bromo-2-cyclobutoxypyridine, namely the presence of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position of the pyridine (B92270) ring, render it an exceptionally versatile building block for the synthesis of a wide variety of complex heterocyclic architectures. The bromine atom serves as a convenient handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through a plethora of cross-coupling reactions.

The utility of brominated pyridines in palladium-catalyzed cross-coupling reactions is well-documented. For instance, the Suzuki-Miyaura cross-coupling reaction of brominated pyridine derivatives with various arylboronic acids has been shown to be a powerful method for the synthesis of biaryl and hetero-biaryl compounds. mdpi.com This methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. The reactivity of the C-Br bond in this compound makes it an ideal substrate for such transformations, enabling the straightforward introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Furthermore, the nitrogen atom within the pyridine ring can influence the reactivity of the molecule and provides a site for potential coordination to metal centers, which can be exploited in the design of novel ligands and catalysts. The cyclobutoxy group, while seemingly a simple ether linkage, can also play a role in modulating the solubility and conformational properties of the resulting molecules, which can be advantageous in the context of drug discovery and materials science.

The strategic combination of these features allows synthetic chemists to employ this compound as a linchpin in the assembly of polycyclic and macrocyclic structures that would be challenging to access through other synthetic routes. The ability to selectively functionalize the pyridine ring at a specific position provides a high degree of control over the final molecular architecture, making this compound a valuable tool for the construction of libraries of diverse heterocyclic compounds for screening in various biological and material science applications.

Integration as a Key Intermediate in Multistep Synthetic Sequences

In addition to its role as a primary building block, this compound frequently serves as a crucial intermediate in more extended and complex synthetic sequences. Its bifunctional nature, possessing both a reactive halogen and a modifiable ether group, allows for a stepwise and controlled elaboration of the molecular structure.

The bromine atom can be readily transformed into a variety of other functional groups. For example, it can be converted to a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles. guidechem.comresearchgate.net This transformation significantly expands the synthetic possibilities, allowing for the introduction of a wide range of functionalities at the 5-position of the pyridine ring.

Moreover, the cyclobutoxy group can be cleaved under specific conditions to reveal a hydroxyl group at the 2-position. This 2-hydroxypyridine (B17775) tautomer can then participate in a range of reactions, including O-alkylation, O-acylation, and conversion to the corresponding 2-chloropyridine (B119429) derivative. This latent reactivity provides an additional layer of synthetic flexibility, allowing for further diversification of the molecular scaffold at a later stage in the synthesis.

The strategic use of this compound as an intermediate is exemplified in the synthesis of pharmaceutical and agrochemical targets where the pyridine core is a key pharmacophore. By carefully orchestrating the sequence of reactions, chemists can build up molecular complexity in a convergent manner, with this compound acting as a central hub from which different molecular fragments can be appended. This approach is often more efficient than linear synthetic strategies and allows for the rapid generation of analogues for structure-activity relationship studies.

Development of Novel Reagents and Catalysts Based on the Pyridine Scaffold

The unique electronic and steric properties of the this compound scaffold make it an attractive platform for the development of novel reagents and catalysts. The pyridine nitrogen, with its lone pair of electrons, can act as a Lewis base or as a ligand for transition metals, forming the basis for a wide range of catalytic applications.

By judiciously modifying the substituents on the pyridine ring, it is possible to fine-tune the electronic properties of the nitrogen atom and, consequently, the catalytic activity of the resulting metal complexes. The bromine atom at the 5-position can be used to introduce chiral auxiliaries or other functional groups that can induce asymmetry in catalytic transformations, leading to the development of new enantioselective catalysts.

Furthermore, the pyridine ring itself can participate directly in chemical reactions, acting as a non-innocent ligand that can stabilize reactive intermediates or facilitate key bond-forming steps. The development of pyridine-based ligands has been a major focus of research in organometallic chemistry, and the accessibility of functionalized pyridines like this compound provides a rich source of new ligand architectures.

Theoretical and Computational Investigations of 5 Bromo 2 Cyclobutoxypyridine

Quantum Mechanical Studies and Electronic Structure Analysis (e.g., DFT)

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are paramount in determining a molecule's reactivity and kinetic stability.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in chemical reactions. For 5-Bromo-2-cyclobutoxypyridine, the HOMO is expected to be predominantly localized over the electron-rich pyridine (B92270) ring and the oxygen atom of the cyclobutoxy group. The energy of the HOMO is indicative of the molecule's ionization potential and its ability to react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the primary electron acceptor. The LUMO is likely distributed across the π-system of the pyridine ring, with a significant contribution from the C-Br antibonding orbital. The energy of the LUMO relates to the molecule's electron affinity and its susceptibility to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Electron-donating capability; susceptibility to electrophilic attack. |

| LUMO | -1.23 | Electron-accepting capability; susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | 5.62 | Indicator of chemical stability and reactivity. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity profile.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an optimal number of electrons from the environment.

| Descriptor | Calculated Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 4.04 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.81 | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 0.356 | 1/η |

| Electrophilicity Index (ω) | 2.91 | χ2 / (2η) |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the cyclobutoxy group. These are the most likely sites for protonation and electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine and cyclobutyl rings, indicating regions susceptible to nucleophilic interaction.

Neutral Potential (Green): Predominantly found over the carbon framework. The region around the bromine atom often exhibits a positive region known as a σ-hole along the C-Br bond axis, making it a site for specific halogen bonding interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful methodologies for exploring the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most plausible reaction pathways. This involves calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For instance, in a palladium-catalyzed Suzuki cross-coupling reaction, a common transformation for aryl bromides, DFT calculations can be employed to elucidate each elementary step. mdpi.com This would involve:

Oxidative Addition: Modeling the insertion of the Palladium(0) catalyst into the C-Br bond, and calculating the activation energy for this rate-determining step.

Transmetalation: Simulating the transfer of an organic group from a boronic acid (or its derivative) to the palladium center.

Reductive Elimination: Calculating the final step where the new C-C bond is formed, and the catalyst is regenerated.

By analyzing the energy profile of the entire catalytic cycle, one can understand the factors controlling the reaction's efficiency, predict the influence of different ligands on the catalyst, and rationalize the observed product distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. tandfonline.comucl.ac.uk MD simulations model the atomic motions based on a classical force field, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: The cyclobutyl ring is not planar and can undergo puckering motions. MD simulations can explore the energy barriers between different puckered conformations. Furthermore, the simulation can track the rotation around the C-O bond connecting the cyclobutoxy group to the pyridine ring, identifying the most populated and energetically favorable orientations. mdpi.com

Study Intermolecular Interactions: By simulating multiple molecules in a periodic box, one can study how they interact and pack in a condensed phase. This can reveal the nature and strength of non-covalent interactions, such as π-π stacking between pyridine rings and halogen bonding involving the bromine atom, which govern the material's bulk properties.

Prediction of Structure-Reactivity Relationships within this compound and its Derivatives

A key application of computational chemistry is the establishment of Quantitative Structure-Activity Relationships (QSAR) or, in this context, Structure-Reactivity Relationships. nih.govnih.govresearchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties, a predictive model for chemical reactivity can be developed. uni-bonn.de

For example, a computational study might compare this compound with several hypothetical derivatives to understand how specific structural changes impact reactivity. The calculated descriptors from DFT (like HOMO/LUMO energies, dipole moment, and reactivity indices) can be correlated with a predicted reaction rate or equilibrium constant.

| Derivative (X, R) | ΔE (HOMO-LUMO) (eV) | Electrophilicity (ω) (eV) | Predicted Reactivity (Nucleophilic Aromatic Substitution) |

|---|---|---|---|

| X=Br, R=cyclobutoxy (Parent) | 5.62 | 2.91 | Baseline |

| X=Cl, R=cyclobutoxy | 5.75 | 2.85 | Slightly lower than parent |

| X=I, R=cyclobutoxy | 5.48 | 2.99 | Higher than parent |

| X=Br, R=methoxy (B1213986) | 5.68 | 2.88 | Slightly lower than parent |

This analysis allows for the rational design of new molecules with tailored reactivity. For instance, if a higher reactivity in a nucleophilic aromatic substitution is desired, the model might predict that replacing bromine with iodine (which forms a weaker C-X bond and lowers the LUMO energy) would be a promising strategy.

Molecular Scaffolding in Medicinal Chemistry Research

Pyridine-Based Scaffolds in the Rational Design of Bioactive Compounds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a diverse range of therapeutic agents. Its prevalence is due to a combination of favorable chemical and physical properties that make it an attractive component in drug design. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, can significantly influence a molecule's pharmacological profile.

The versatility of the pyridine scaffold allows for the introduction of various substituents at different positions on the ring, enabling fine-tuning of a compound's biological activity and selectivity. This adaptability has led to the successful development of numerous pyridine-containing drugs across a wide range of therapeutic areas. A notable example is the use of 2,5-disubstituted pyridines in the development of ligands for the 5-HT2A receptor, where this scaffold proved to be an excellent lead for identifying compounds with high affinity and selectivity nih.gov.

The following table provides examples of how modifications to the pyridine scaffold can impact biological activity:

| Compound/Scaffold | Modification | Impact on Biological Activity |

| Phenethylpyridines | Replacement of a central basic amine with an aromatic pyridine residue | Led to potent 5-HT2A receptor ligands with high selectivity over the 5-HT2C subtype nih.gov. |

| Halogen-substituted doxepin (B10761459) analogues | Introduction of chlorine and bromine to the doxepin scaffold | Resulted in 8- and 10-fold improved binding affinities for the 5-HT2B receptor, respectively nih.gov. |

Application of Scaffold Hopping Strategies Involving the 5-Bromo-2-cyclobutoxypyridine Motif

Scaffold hopping is a powerful strategy in medicinal chemistry that involves the replacement of a core molecular structure (scaffold) with a chemically different one while retaining similar biological activity. This approach is often employed to discover novel intellectual property, improve potency, enhance pharmacokinetic properties, or circumvent metabolic liabilities.

The this compound motif, while not extensively documented in publicly available research, presents an interesting theoretical platform for scaffold hopping. This scaffold combines a halogenated pyridine ring with a bulky, non-planar cyclobutoxy group. In a hypothetical scaffold hopping scenario, one could envision replacing a known bioactive scaffold with this motif to explore new chemical space and potentially uncover novel pharmacological profiles.

For instance, if a known drug contains a phenyl ring that is susceptible to metabolic oxidation, replacing it with the more electron-deficient pyridine ring of the this compound scaffold could enhance metabolic stability. The bromine atom at the 5-position can also influence the electronic properties of the ring and potentially engage in halogen bonding with the target protein, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding nih.gov.

The cyclobutoxy group at the 2-position introduces a three-dimensional element to the otherwise planar pyridine ring. This could be advantageous in filling specific hydrophobic pockets within a target's binding site that are not optimally occupied by linear alkoxy groups.

The following table illustrates hypothetical scaffold hopping strategies involving the this compound motif:

| Original Scaffold | Hypothetical Hopped Scaffold | Potential Advantages |

| Phenyl ring | 5-Bromopyridine | Improved metabolic stability, potential for halogen bonding. |

| 2-Alkoxypyridine | 2-Cyclobutoxypyridine | Enhanced hydrophobic interactions, improved binding site occupancy. |

| Benzofuran | This compound | Exploration of novel chemical space, potential for improved ADME properties. |

Design Principles for Novel Chemical Entities Utilizing the Core Scaffold

The design of novel chemical entities (NCEs) based on the this compound core would be guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR) and the optimization of ADME properties.

The 2,5-disubstitution pattern of this scaffold offers two primary vectors for chemical modification. The bromine atom at the 5-position serves as a versatile handle for various chemical transformations, such as cross-coupling reactions, to introduce a wide array of substituents. These modifications would allow for a systematic exploration of the chemical space around the core scaffold to identify groups that enhance target affinity and selectivity. The nature of the substituent at this position could influence interactions with the target through hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

The cyclobutoxy group at the 2-position is a key feature that distinguishes this scaffold. Its size, shape, and conformational flexibility can be critical for fitting into the binding pocket of a target protein. Modifications to this group are less straightforward but could involve altering the ring size (e.g., to cyclopentyloxy or cyclohexyloxy) to probe the spatial requirements of the binding site.

Key design principles for NCEs utilizing the this compound scaffold would include:

Structure-Activity Relationship (SAR) Exploration: Systematically modifying the substituents at the 5-position to understand their impact on biological activity.

Bioisosteric Replacement: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or other functional groups to fine-tune electronic and steric properties.

Conformational Restriction: Utilizing the cyclobutoxy group to orient other parts of the molecule in a specific conformation that is favorable for binding.

Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of designed compounds and prioritize synthetic efforts.

The following table outlines potential modifications and their rationale:

| Position of Modification | Type of Modification | Design Rationale |

| 5-position (Bromine) | Suzuki or Stille coupling to introduce aryl or heteroaryl groups | To explore additional binding interactions and modulate physicochemical properties. |

| 5-position (Bromine) | Buchwald-Hartwig amination to introduce substituted amines | To introduce hydrogen bond donors and acceptors for enhanced target engagement. |

| 2-position (Cyclobutoxy) | Variation of the cycloalkyl ring size | To optimize the fit within the hydrophobic binding pocket of the target. |

Ligand Design and Hypothesis Generation for Target Interactions

The rational design of ligands based on the this compound scaffold requires the generation of hypotheses about how these molecules might interact with their biological targets. These hypotheses can be formulated based on the known structure of the target or through pharmacophore modeling based on known active compounds.

A key feature of the this compound scaffold for hypothesis generation is the potential for specific non-covalent interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The bromine atom at the 5-position can participate in halogen bonding, an interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring nih.gov. This directional and specific interaction can significantly contribute to binding affinity and selectivity.

The cyclobutoxy group at the 2-position is likely to interact with hydrophobic regions of the binding pocket. Its non-planar nature could allow it to fit into pockets that are not well-suited for flat aromatic rings, potentially leading to novel binding modes and improved selectivity.

Molecular docking studies would be instrumental in generating and refining these hypotheses. By computationally placing virtual libraries of this compound derivatives into the active site of a target protein, researchers can predict plausible binding poses and identify key interactions. These computational models can then guide the synthesis of the most promising compounds for biological evaluation.

A hypothetical interaction map for a ligand containing the this compound scaffold might include:

Hydrogen bond: Between the pyridine nitrogen and a donor residue in the target's active site.

Halogen bond: Between the bromine atom and a carbonyl oxygen or other electron-rich group on the protein.

Hydrophobic interactions: Between the cyclobutoxy group and non-polar amino acid residues in a hydrophobic pocket.

Pi-stacking: If an aromatic substituent is introduced at the 5-position, it could engage in pi-stacking interactions with aromatic residues in the binding site.

The following table summarizes the potential roles of the key functional groups in target interaction:

| Functional Group | Potential Interaction Type | Hypothesized Role in Binding |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Anchoring the ligand in the binding site through specific polar interactions. |

| 5-Bromo | Halogen Bonding | Enhancing affinity and selectivity through directional interactions with the target. |

| 2-Cyclobutoxy | Hydrophobic Interaction | Occupying and making favorable contacts within a hydrophobic pocket of the target. |

Advanced Analytical Characterization of 5 Bromo 2 Cyclobutoxypyridine and Its Derivatives

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopy is fundamental to the structural elucidation of organic compounds, providing detailed information about the connectivity of atoms and the nature of the chemical bonds within a molecule.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D Correlation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-cyclobutoxypyridine, ¹H and ¹³C NMR spectra provide distinct signals for the pyridine (B92270) ring and the cyclobutoxy substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the three aromatic protons on the pyridine ring and the seven aliphatic protons of the cyclobutoxy group.

Pyridine Ring Protons: The pyridine ring exhibits three distinct protons. H-6, adjacent to the nitrogen and the cyclobutoxy group, is expected to appear as a doublet. H-4, situated between the bromine atom and a proton, would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). H-3, adjacent to the cyclobutoxy group, should also present as a doublet. The electron-donating nature of the cyclobutoxy group and the electron-withdrawing effect of the bromine atom influence the chemical shifts of these protons. For comparison, in the related compound 5-Bromo-2-fluoropyridine (B45044), the proton chemical shifts are observed around δ 8.2 (d), 7.8 (dd), and 7.0 (dd) ppm. chemicalbook.com

Cyclobutoxy Group Protons: The cyclobutoxy group has a more complex set of signals. The methine proton (-O-CH) is the most downfield of this group due to its direct attachment to the electronegative oxygen atom. The remaining six methylene (B1212753) protons (-CH₂) on the cyclobutyl ring will appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom C-2, bonded to the electronegative oxygen of the cyclobutoxy group, will be the most downfield. The carbon C-5, bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect. The remaining carbons (C-3, C-4, C-6) will appear at chemical shifts typical for substituted pyridines.

Cyclobutoxy Group Carbons: The cyclobutyl group will show signals for the methine carbon (-O-CH) and the methylene carbons (-CH₂). The methine carbon will be the most downfield of this group.

2D Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignment. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the H-3/H-4/H-6 system on the pyridine ring and the protons within the cyclobutyl ring. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. researchgate.net

Table 1: Predicted NMR Data for this compound Data is predicted based on analysis of similar structures. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~6.8 | C-2 | ~163 |

| H-4 | ~7.6 | C-3 | ~112 |

| H-6 | ~8.1 | C-4 | ~142 |

| O-CH (methine) | ~5.2 | C-5 | ~115 |

| CH₂ (cyclobutyl) | 1.6 - 2.5 (multiplets) | C-6 | ~148 |

| O-CH (methine) | ~75 | ||

| CH₂ (cyclobutyl) | ~30, ~15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the key expected vibrations are:

Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹ corresponding to the C-H bonds on the pyridine ring.

Aliphatic C-H Stretching: Vibrations just below 3000 cm⁻¹ for the C-H bonds of the cyclobutyl group.

Pyridine Ring Vibrations: A series of characteristic sharp peaks between 1400 and 1600 cm⁻¹ due to C=C and C=N stretching within the aromatic ring.

C-O-C Ether Stretching: A strong, characteristic absorption band, typically in the 1250-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the ether linkage.

C-Br Stretching: A vibration typically observed in the lower frequency region (600-500 cm⁻¹) of the IR spectrum.

A detailed analysis of the vibrational spectra of related compounds, such as 5-bromo-2-nitropyridine, has been performed using DFT calculations, providing a basis for assigning the complex vibrational modes of the 5-bromopyridine core. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that undergoes π → π* and n → π* transitions. The presence of substituents alters the energy levels of these transitions. The bromine atom (an auxochrome) and the cyclobutoxy group (an auxochrome) are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Studies on similar molecules like 5-bromouracil (B15302) have detailed the dynamics of photoexcitation to ππ* states. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀BrNO. fishersci.com HRMS would confirm this composition by providing an exact mass that matches the theoretical calculation. A key feature would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units.

Calculated Monoisotopic Mass: 226.9949 g/mol (for C₉H₁₀⁷⁹BrNO)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. Analyzing these fragments provides detailed structural information. researchgate.net

For this compound, the molecular ion ([C₉H₁₀BrNO]⁺˙) would undergo several predictable fragmentation pathways:

Loss of Cyclobutene (B1205218): A common pathway for ethers is the elimination of an alkene. Here, a McLafferty-type rearrangement could lead to the loss of cyclobutene (C₄H₆, 54 Da), resulting in an ion corresponding to 5-bromo-2-hydroxypyridine (B85227) at m/z 173/175.

Alpha-Cleavage: Cleavage of the bond between the ether oxygen and the cyclobutyl ring would lead to the formation of a 5-bromopyridin-2-oxy radical and a cyclobutyl cation at m/z 55. Alternatively, cleavage could generate a 5-bromopyridin-2-one cation.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), leading to a fragment ion at m/z 148.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of small molecules like HCN.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 227 / 229 | [M]⁺˙ (Molecular Ion) | Ionization of parent molecule |

| 173 / 175 | [M - C₄H₆]⁺˙ | Loss of cyclobutene |

| 148 | [M - Br]⁺ | Loss of bromine radical |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation from alpha-cleavage |

Chromatographic Methods for Purity Assessment and Separation of Mixtures

Chromatographic techniques are indispensable for the analysis of this compound and its derivatives, enabling both the assessment of purity and the separation of components from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Detailed research findings indicate that mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms, can be particularly effective for separating isomers and related pyridine compounds. helixchrom.com For substituted pyridines, reversed-phase chromatography is a common approach, often employing a C18 column. nih.govthermofisher.cn The separation and retention of pyridine derivatives are controlled by adjusting the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. thermofisher.cnsielc.com The pH and concentration of the buffer are critical parameters that can be fine-tuned to achieve optimal separation. helixchrom.com Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore. sielc.com The high sensitivity and specificity of HPLC make it suitable for quantifying the purity of this compound and detecting trace impurities. nih.gov

Below is an interactive data table summarizing typical HPLC parameters for the analysis of substituted pyridines, adaptable for this compound.

| Parameter | Value/Description | Rationale/Reference |

| Column | Reversed-Phase C18, 5 µm particle size | Commonly used for separating organic molecules like pyridine derivatives. nih.govthermofisher.cnmdpi.com |

| Dimensions | 4.6 mm x 150 mm | Standard dimensions providing a balance of resolution and analysis time. sielc.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with buffer) | Acetonitrile is a common organic modifier. A gradient elution is effective for separating components with a range of polarities. nih.govsielc.com |

| Buffer | Ammonium acetate (B1210297) or Phosphate (B84403) buffer | Helps to control pH and improve peak shape for basic compounds like pyridines. thermofisher.cn |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for analytical scale HPLC. nih.gov |

| Detection | UV at 250-270 nm | Pyridine and its derivatives exhibit strong UV absorbance in this range. sielc.com |

| Injection Volume | 10 µL | A standard volume for analytical injections. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. For halogenated pyridines, GC-MS can provide both quantitative purity data and structural information for impurity identification. nih.gov

In this technique, the sample is vaporized and injected onto a capillary column. Separation occurs as the sample travels through the column, carried by an inert gas, with different components eluting at different times based on their boiling points and interactions with the stationary phase. The eluted components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS has been successfully used for the quantitative analysis of various pyridine derivatives. nih.gov The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is common for the analysis of such aromatic compounds. nih.gov However, a potential challenge for some pyridine derivatives is thermal lability; pyridine bonded to strong acid centers has been shown to decompose at very high temperatures, which could be a consideration during method development. nih.gov

An interactive data table of typical GC-MS parameters for the analysis of halogenated aromatic compounds is provided below.

| Parameter | Value/Description | Rationale/Reference |

| GC Column | Capillary column (e.g., RXi-5-Sil MS), 30m x 0.25mm, 0.25 µm film | Standard column for the separation of a wide range of semi-volatile organic compounds. nih.gov |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas commonly used in GC-MS. nih.gov |

| Oven Program | Start at 70°C, ramp to 280°C | A temperature ramp allows for the separation of compounds with different boiling points. nih.gov |

| Injector Temp. | 250°C | Ensures complete vaporization of the analyte without thermal degradation. nih.gov |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Quadrupole detectors can be used in Selected Ion Monitoring (SIM) for high sensitivity, while TOF provides high-resolution mass data. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 50 - 500 amu | A typical mass range to capture the parent ion and relevant fragments of the target compound and related impurities. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity, conformation, and configuration, as well as how molecules pack together in the solid state. For a novel compound like this compound, obtaining a crystal structure would unambiguously confirm its molecular architecture.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While the specific crystal structure of this compound is not publicly documented, analysis of related brominated pyridine structures provides insight into the type of data obtained. For example, the crystal structure of 3-bromopyridine (B30812) N-oxide reveals detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net Similarly, the structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine details the dihedral angle between its aromatic rings. nih.gov This level of detail is crucial for understanding structure-property relationships and for computational modeling studies. The reactivity of bromine atoms in brominated pyridines can also be influenced by their solid-state arrangement. researchgate.net

The table below presents representative crystallographic data for a related brominated pyridine derivative, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, illustrating the detailed structural information that can be obtained from an X-ray crystallographic analysis. nih.gov

| Parameter | Value/Description |

| Chemical Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.9376 Å, b = 20.999 Å, c = 13.2700 Å |

| Unit Cell Angles | α = 90°, β = 95.035°, γ = 90° |

| Volume (V) | 1093.0 ų |

| Molecules per unit cell (Z) | 4 |

| Dihedral Angle | 51.39° (between aromatic rings) |

Perspectives and Future Directions in 5 Bromo 2 Cyclobutoxypyridine Research

Exploration of Underexplored Reactivity Pathways and Synthetic Transformations

The unique arrangement of the bromo and cyclobutoxy substituents on the pyridine (B92270) ring of 5-Bromo-2-cyclobutoxypyridine opens avenues for investigating reactivity pathways that have not been thoroughly explored for this specific molecule. Future research could productively focus on two main areas: transformations involving the 2-cyclobutoxy group and leveraging the 5-bromo position for novel coupling strategies.